Home > Products > Screening Compounds P19336 > (Ile76)-TNF-a (70-80) (human)
(Ile76)-TNF-a (70-80) (human) - 163045-82-7

(Ile76)-TNF-a (70-80) (human)

Catalog Number: EVT-1784801
CAS Number: 163045-82-7
Molecular Formula: C55H91N15O16
Molecular Weight: 1218.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of (Ile76)-Tumor Necrosis Factor-alpha (70-80) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a solid support, leading to the formation of the desired peptide chain.

Technical Details:

  • Solid-Phase Synthesis: The process begins with the attachment of a resin-bound amino acid. Each subsequent amino acid is added after deprotecting the previous one.
  • Cleavage and Purification: Once the desired sequence is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography to achieve a purity level greater than 95% .
Molecular Structure Analysis

The molecular structure of (Ile76)-Tumor Necrosis Factor-alpha (70-80) reveals its composition and arrangement of atoms. The structure includes:

Data:

  • Molecular Formula: C55H91N15O16C_{55}H_{91}N_{15}O_{16}
  • CAS Number: 163045-82-7
  • Structural Representation: The specific sequence is Proline-Serine-Threonine-Histidine-Valine-Leucine-Isoleucine, indicating its unique properties compared to other TNF-alpha fragments .
Chemical Reactions Analysis

(Ile76)-Tumor Necrosis Factor-alpha (70-80) can participate in various biochemical reactions, primarily involving interactions with receptors on cell surfaces.

Technical Details:

  • Receptor Binding: This peptide can bind to Tumor Necrosis Factor receptors, initiating signaling pathways that lead to inflammatory responses.
  • Biological Activity: Studies have shown that this fragment enhances immune responses, such as increasing the killing activity of polymorphonuclear leukocytes against pathogens like Plasmodium falciparum .
Mechanism of Action

The mechanism by which (Ile76)-Tumor Necrosis Factor-alpha (70-80) exerts its effects involves several key processes:

  1. Receptor Interaction: Upon binding to Tumor Necrosis Factor receptors on target cells, it activates intracellular signaling pathways.
  2. Cytokine Release: This activation leads to the release of other cytokines that further amplify inflammatory responses.
  3. Cellular Effects: The resultant signaling cascades can induce apoptosis in certain cell types or enhance immune cell activation.

Data:
Research indicates that this peptide fragment can significantly influence immune cell behavior, particularly in enhancing responses against infections .

Physical and Chemical Properties Analysis

The physical and chemical properties of (Ile76)-Tumor Necrosis Factor-alpha (70-80) are essential for understanding its behavior in biological systems:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and other polar solvents; insoluble in non-polar solvents.
  • Stability: Stability can vary based on storage conditions; generally requires refrigeration to maintain integrity.

Relevant Data:

  • Purity Level: Greater than 95%, ensuring high-quality research applications.
  • Melting Point and Boiling Point: Specific data on melting or boiling points may vary based on synthesis methods but are critical for handling and application purposes .
Applications

(Ile76)-Tumor Necrosis Factor-alpha (70-80) has several scientific uses:

  1. Research Tool: Used extensively in immunology studies to understand inflammatory processes.
  2. Therapeutic Potential: Investigated for its potential role in treatments for autoimmune diseases due to its ability to modulate immune responses.
  3. Vaccine Development: Its role in enhancing immune responses makes it a candidate for use in vaccine formulations against infectious diseases.

This compound serves as a valuable resource for researchers aiming to elucidate mechanisms of action related to inflammation and immune modulation, paving the way for novel therapeutic strategies .

Structural and Functional Modifications of TNF-α Fragments

Rational Design of Position-Specific Substitutions (Ile76) in TNF-α Peptides

The strategic substitution of isoleucine at position 76 (Ile76) within the TNF-α (70-80) fragment represents a targeted approach to modulate the cytokine's bioactivity. TNF-α is synthesized as a 233-amino acid transmembrane precursor (26 kDa) that undergoes proteolytic cleavage by TNF-α-converting enzyme (TACE) to release soluble TNF-α (17 kDa) [1] [4]. The 70-80 residue span encompasses critical receptor interaction domains, with position 76 located within a hydrophobic core region that influences trimeric stability. Molecular dynamics simulations reveal that Ile76 substitution enhances hydrophobic interactions with adjacent residues (Leu57, Tyr59, and Lys98), increasing the fragment's structural rigidity by 15% compared to wild-type (ΔG = -3.2 kcal/mol) [8] [10].

Table 1: Structural Parameters of Wild-Type vs. Modified TNF-α (70-80)

ParameterWild-TypeIle76-ModifiedChange (%)
Hydrophobic Surface Area (Ų)412 ± 18487 ± 22+18.2%
α-Helicity (Circular Dichroism)38%52%+36.8%
Thermal Denaturation (°C)56.1 ± 0.863.4 ± 1.1+13.0%
Trimer Dissociation Constant (nM)420 ± 35185 ± 28-56.0%

This engineered hydrophobicity mimics natural polymorphisms observed at position -308 (G/A) in the TNF-α promoter region, which correlate with elevated cytokine production in inflammatory pathologies [8]. Computational modeling confirms that the Ile76 substitution stabilizes the β-sandwich fold (characteristic of TNF monomers) through van der Waals interactions, reducing conformational flexibility in residues 72-78 by 40% [10].

Impact of Truncated Sequences (Residues 70-80) on Receptor Binding Dynamics

The TNF-α (70-80) fragment spans a receptor interaction motif critical for engagement with TNF-R1 (p55) and TNF-R2 (p75). Biacore surface plasmon resonance (SPR) assays demonstrate that the truncated peptide maintains binding to TNF-R2 (KD = 0.78 ± 0.11 μM) but exhibits 5-fold weaker affinity for TNF-R1 (KD = 4.32 ± 0.45 μM) compared to full-length TNF-α [1] [6]. This selectivity arises from the 70-80 region's partial overlap with the TNF-R2-specific binding interface involving residues Tyr87, His73, and Gln21 [4] [10]. Truncation eliminates distal contacts required for high-affinity TNF-R1 engagement, particularly salt bridges formed by Arg31 and Asp143 [4].

Table 2: Receptor Binding Affinities of TNF-α Fragments

FragmentTNF-R1 KD (μM)TNF-R2 KD (μM)Selectivity Ratio (R2:R1)
Full-length TNF-α (trimer)0.19 ± 0.030.25 ± 0.041.3
Wild-type (70-80)4.32 ± 0.450.78 ± 0.115.5
Ile76-Modified (70-80)5.11 ± 0.620.41 ± 0.0712.5

Notably, the Ile76 modification enhances TNF-R2 selectivity by 127% compared to the unmodified fragment. This occurs through allosteric stabilization of the receptor-contact loop (residues 73-79), confirmed by NMR chemical shift perturbations [6]. The truncated peptide's inability to form functional trimers (unlike full-length TNF-α) further biases signaling toward membrane-proximal interactions characteristic of transmembrane TNF-α (tmTNF-α), which preferentially activates TNF-R2 [1] [4].

Comparative Analysis of Bioactivity Between Wild-Type and Modified TNF-α Fragments

Functional assessments reveal divergent bioactivities between wild-type and Ile76-modified fragments. In collagen-induced arthritis (CIA) models, the Ile76-modified fragment reduces joint erosion by 62% (micro-CT quantification) compared to wild-type peptides, correlating with suppressed NF-κB nuclear translocation in synovial fibroblasts [2] [9]. Conversely, wild-type TNF-α (70-80) enhances osteoclast differentiation by 220% in bone marrow cultures (TRAP+ cell count), while the Ile76 variant shows only 85% stimulation [2].

Cellular assays demonstrate the modified fragment's antagonistic properties:

  • Inhibits TNF-α-mediated cytotoxicity in L929 fibroblasts (IC₅₀ = 8.7 μM vs. >100 μM for wild-type fragment) [9]
  • Reduces IL-6 secretion by 74% in macrophage/T-cell co-cultures (vs. 21% reduction by wild-type) [2]
  • Attenuates DNA damage in HCT116 colon epithelial cells (micronuclei frequency reduced by 53%) [5]

Table 3: Bioactivity Comparison in Inflammatory Models

Bioactivity ParameterWild-Type FragmentIle76-Modified FragmentChange (%)
Osteoclast Differentiation (% control)220 ± 2585 ± 12-61.4%
IL-6 Suppression in Macrophages (%)21 ± 474 ± 8+252%
NF-κB Nuclear Translocation (MFI)1,850 ± 210620 ± 95-66.5%
Endothelial ICAM-1 Induction (%)180 ± 2245 ± 9-75.0%

The Ile76 modification converts the fragment from a weak partial agonist to a dominant-negative inhibitor by disrupting the TNF-trimer/receptor clustering interface. Molecular docking shows the modified peptide occupies the receptor-binding cleft of native TNF-α with ΔG = -9.4 kcal/mol, preventing TRADD recruitment and subsequent NF-κB activation [9] [10]. This explains its superior anti-inflammatory efficacy despite lower receptor affinity.

Properties

CAS Number

163045-82-7

Product Name

(Ile76)-TNF-a (70-80) (human)

IUPAC Name

(2S,3S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]butanoyl]amino]-3-methylpentanoic acid

Molecular Formula

C55H91N15O16

Molecular Weight

1218.4 g/mol

InChI

InChI=1S/C55H91N15O16/c1-12-27(7)40(51(81)70-43(30(10)73)53(83)63-37(19-33-21-57-24-60-33)48(78)68-44(31(11)74)54(84)67-41(55(85)86)28(8)13-2)66-46(76)35(17-25(3)4)61-50(80)39(26(5)6)65-47(77)36(18-32-20-56-23-59-32)62-52(82)42(29(9)72)69-49(79)38(22-71)64-45(75)34-15-14-16-58-34/h20-21,23-31,34-44,58,71-74H,12-19,22H2,1-11H3,(H,56,59)(H,57,60)(H,61,80)(H,62,82)(H,63,83)(H,64,75)(H,65,77)(H,66,76)(H,67,84)(H,68,78)(H,69,79)(H,70,81)(H,85,86)/t27-,28-,29+,30+,31+,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1

InChI Key

YLTBKQATWOTMIY-DJXVHYNQSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C3CCCN3

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C3CCCN3

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.